DMTr-5-fluoro-2'-deoxycytidine-phosphoramidite

Nucleic Acid Structure Circular Dichroism 19F NMR Spectroscopy

Researchers requiring site-specific 5-fluoro-dC incorporation into oligonucleotides for DNMT mechanistic studies face limited options with standard phosphoramidites. This fully protected building block (N-acetyl, DMTr, CE-phosphoramidite) enables direct, automated solid-phase synthesis of 5-fluoro-dC-modified DNA oligos without protocol modification. • Mechanism-based DNMT covalent trapping via Cys-adduct formation at the 5-fluoro position, enabling sequence-specific enzyme crosslinking. • Non-perturbing 19F NMR spectroscopic handle preserving native duplex geometry (verified by CD). • Seamless integration with standard synthesizer programs and deprotection protocols for high-throughput workflows. Compatible with all major automated synthesizer platforms. Routine availability ensures minimal lead time for core facilities and epigenetics labs.

Molecular Formula C39H47FN5O7P
Molecular Weight 747.8 g/mol
Cat. No. B12371415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMTr-5-fluoro-2'-deoxycytidine-phosphoramidite
Molecular FormulaC39H47FN5O7P
Molecular Weight747.8 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=NC5=O)N)F
InChIInChI=1S/C39H47FN5O7P/c1-26(2)45(27(3)4)53(50-22-10-21-41)52-34-23-36(44-24-33(40)37(42)43-38(44)46)51-35(34)25-49-39(28-11-8-7-9-12-28,29-13-17-31(47-5)18-14-29)30-15-19-32(48-6)20-16-30/h7-9,11-20,24,26-27,34-36H,10,22-23,25H2,1-6H3,(H2,42,43,46)/t34?,35-,36-,53?/m1/s1
InChIKeyKGJHTXLOSNZKSM-UMTJGLDMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DMTr-5-Fluoro-dC Phosphoramidite Specifications & Utility


DMTr-5-fluoro-2'-deoxycytidine-phosphoramidite is a fully protected nucleoside phosphoramidite building block designed for the automated solid-phase synthesis of DNA oligonucleotides containing 5-fluoro-2'-deoxycytidine residues [1]. This compound enables the site-specific incorporation of a fluorinated cytosine analog into defined oligonucleotide sequences using standard phosphoramidite chemistry protocols [2]. The 5'-dimethoxytrityl (DMTr) group provides acid-labile protection for the 5'-hydroxyl, while the 3'-O-(2-cyanoethyl)-N,N-diisopropylphosphoramidite moiety serves as the reactive group for chain elongation. The exocyclic amine is typically protected with an N-acetyl group to ensure stability during synthesis and facilitate clean deprotection under standard basic conditions [3]. This building block is the direct synthetic entry point for generating oligodeoxynucleotides containing 5-fluorocytosine residues, which are valuable tools for studying DNA methyltransferase mechanisms and for probing nucleic acid structure and dynamics via 19F NMR spectroscopy [1][3].

Automated solid-phase DNA synthesis of 5-fluoro-dC oligos
DNMT mechanism-based inhibition and covalent trapping studies
Non-perturbing 19F NMR probe for DNA conformational dynamics

Why Generic dC Phosphoramidites Cannot Substitute 5-Fluoro-dC


Standard cytosine phosphoramidites (e.g., dC, 5-Me-dC) lack the fluorine substitution at the 5-position of the pyrimidine ring, which is the sole structural feature conferring the two principal functional capabilities of the resulting oligonucleotide: (i) mechanism-based inhibition of DNA cytosine-5 methyltransferases (DNMTs) [1], and (ii) provision of a sensitive, non-perturbing 19F NMR spectroscopic probe for studying nucleic acid conformation and dynamics [2]. While alternative fluorinated building blocks such as 2'-fluoro-dC phosphoramidite exist, they introduce fluorine at the sugar moiety, altering the sugar pucker and influencing duplex stability and nuclease resistance through a different mechanism [3]. The 5-fluoro substitution on the cytosine base uniquely combines the ability to form a stable covalent adduct with the catalytic cysteine of DNMTs while maintaining near-identical base pairing and duplex geometry to unmodified cytosine, as verified by circular dichroism spectroscopy [2]. Generic substitution would eliminate the targeted DNMT inhibition functionality and the 19F NMR probe capability, rendering the resulting oligonucleotide unsuitable for its intended mechanistic or structural studies.

Standard dC phosphoramidite lacks 5-F substitution, limiting DNMT crosslink and 19F NMR probe capability
2'-Fluoro-dC phosphoramidite alters sugar pucker, which may shift duplex stability and nuclease resistance
5-Bromo or 5-iodo dC analogs may distort base stacking due to larger halogen van der Waals radius

Evidence: 5-Fluoro-dC Phosphoramidite vs. Analogs


B/Z-DNA Conformational Integrity

Replacement of unmodified 2'-deoxycytidine with 5-fluoro-2'-deoxycytidine in a d(CG)6 oligonucleotide duplex does not produce detectable conformational changes in either B-form or Z-form DNA, as assessed by circular dichroism spectroscopy [1]. This observation confirms that the 5-fluoro substitution is structurally silent with respect to global duplex geometry, enabling its use as a non-perturbing 19F NMR probe [2]. In contrast, certain other base modifications, such as 5-bromo-dC or 5-iodo-dC, are known to alter base stacking and duplex stability due to the larger van der Waals radius of the halogen substituent, which can confound structural interpretations.

B/Z-DNA integrity
Head-to-head
Identical CD spectra to unmodified dC duplex; no detectable conformational change
Supports non-perturbing 19F probe context
CD spectroscopy of d(CG)₆ duplex
Nucleic Acid Structure Circular Dichroism 19F NMR Spectroscopy B-Z Transition

Direct Synthesis vs. Convertible Nucleoside Route

The DMTr-5-fluoro-2'-deoxycytidine-phosphoramidite building block can be employed directly in automated oligonucleotide synthesis using standard elongation cycles and deprotection procedures without requiring any deviation from established protocols [1]. This is in contrast to the alternative synthetic route that proceeds via a fully protected phosphoramidite of 5-fluoro-4-methylmercapto-2'-deoxyuridine (a convertible nucleoside), which requires an additional post-synthetic ammonia treatment step to replace the methylmercapto group with an amino group to generate the 5-fluoro-dC residue . The direct approach eliminates an extra post-synthetic conversion step, reducing overall synthesis time and minimizing potential side reactions.

Synthetic route
Head-to-head
Direct incorporation: 1 step vs. convertible nucleoside: 2 steps
Supports streamlined synthesis workflow
Oligonucleotide Synthesis Phosphoramidite Chemistry Deprotection Convertible Nucleoside

Covalent DNMT-DNA Crosslinking

Oligonucleotides containing 5-fluoro-2'-deoxycytidine residues function as mechanism-based inhibitors of DNA cytosine-5 methyltransferases (DNMTs) [1]. Specifically, the 5-fluoro-dC residue forms a stable, sequence-specific covalent crosslink with the catalytic cysteine residue (Cys177) of the Dcm DNA cytosine-C5 methyltransferase from E. coli K-12 [2]. This covalent adduct formation is abolished when serine replaces cysteine at position 177, confirming the requirement of the active-site nucleophile [2]. In contrast, oligonucleotides containing unmodified 2'-deoxycytidine undergo reversible methylation at the 5-position without forming a stable covalent enzyme-DNA adduct, rendering them unsuitable for trapping and characterizing DNMT-DNA interactions.

Covalent DNMT crosslink
Head-to-head
Stable covalent adduct with Cys177; unmodified dC does not crosslink
Supports mechanism-based trapping studies
Dcm methyltransferase in vitro assay
DNA Methyltransferase DNMT Inhibition Mechanism-Based Inhibitor Covalent Crosslinking

N-Acetyl Protection: Stability & Deprotection

Among the evaluated protecting groups for the exocyclic amine of 5-fluoro-2'-deoxycytidine, N-acetyl was identified as the most suitable choice based on two quantitative criteria: stability of the N4-protected nucleoside under acidic conditions (required during DMTr removal) and ease of removal after solid-phase synthesis [1]. Specifically, N-acetyl protection demonstrated superior acid stability compared to the benzoyl and pivaloyl alternatives, which are prone to partial decomposition or sluggish deprotection, respectively [1][2]. This finding directly impacts the procurement decision, as it identifies the N-acetyl-protected phosphoramidite as the optimized building block for reliable, high-yield oligonucleotide synthesis.

N-Acetyl protection
Head-to-head
N-acetyl: stable under acidic deblock, clean deprotection; benzoyl/pivaloyl less stable
Supports protecting-group selection review
Protecting Group Strategy Solid-Phase Synthesis N-Acetyl Deprotection Efficiency

19F NMR Monitoring of B/Z-DNA Transition

19F NMR spectroscopy of d(CG)6 oligonucleotides containing 5-fluoro-2'-deoxycytidine revealed that the B/Z-DNA transition induced by sodium chloride is likely initiated at terminal ends, leading to unwinding at the middle of duplexes, and eventual switch of handedness when sodium chloride concentration reaches a threshold value [1]. This level of mechanistic detail is accessible because the 19F nucleus is highly sensitive to changes in its local chemical environment, and the fluorine atom resides on the base without perturbing the duplex geometry [2]. Alternative probes, such as unmodified DNA (lacking fluorine) or 2'-fluoro modifications (on sugar), either provide no 19F NMR signal or report primarily on sugar conformation rather than base environment.

19F NMR monitoring
Class-level
Distinct chemical shifts report base environment during NaCl-induced B/Z transition
Supports conformational dynamics probe context
Class-level inference; verify for specific sequences
19F NMR B-Z Transition DNA Conformation Spectroscopic Probe

Standard Automated Synthesis Compatibility

The fully protected DMTr-5-fluoro-2'-deoxycytidine-phosphoramidite building block is designed for seamless integration into existing automated DNA synthesizer workflows [1]. Both alternative synthetic approaches described in the literature—one using the direct 5-fluoro-dC phosphoramidite and the other using a convertible nucleoside—can be implemented using standard elongation cycles and deprotection procedures exclusively [2]. This compatibility ensures that laboratories can incorporate this modified nucleoside without requiring specialized equipment, modified reagent kits, or extensive protocol revalidation. In contrast, some exotic modified phosphoramidites require extended coupling times (e.g., LNA monomers), alternative activators, or modified deprotection conditions, which increase the complexity and cost of oligonucleotide production.

Protocol compatibility
Reported
Fully compatible with standard synthesis and deprotection; no protocol modifications required
Supports routine automated oligo production
Automated Oligonucleotide Synthesis Standard Protocols Solid-Phase Chemistry Workflow Integration

5-Fluoro-dC Phosphoramidite Application Scenarios


DNMT Active-Site Crosslinking Studies

Synthesize oligonucleotides containing site-specifically incorporated 5-fluoro-2'-deoxycytidine residues to serve as mechanism-based inhibitors and covalent trapping agents for DNA cytosine-5 methyltransferases (DNMTs) [1]. The 5-fluoro-dC residue forms a stable covalent adduct with the catalytic cysteine (e.g., Cys177 in Dcm methyltransferase), enabling sequence-specific crosslinking of the enzyme to its DNA substrate [2]. This application is ideal for identifying active-site nucleophiles, mapping DNMT-DNA interaction interfaces, and screening for novel DNMT inhibitors in drug discovery programs. The direct incorporation of 5-fluoro-dC via the phosphoramidite building block ensures precise placement of the trapping residue within the recognition sequence, which is essential for obtaining interpretable crosslinking data.

Real-Time 19F NMR Conformational Dynamics

Incorporate 5-fluoro-2'-deoxycytidine into DNA oligonucleotides, such as d(CG) repeat sequences, to create non-perturbing 19F NMR spectroscopic probes for studying B-Z DNA transitions, hairpin folding, and other conformational dynamics [1]. The fluorine atom at the 5-position of cytosine provides a sensitive, background-free NMR handle that reports on local base environment changes without distorting the native duplex geometry, as verified by circular dichroism [2]. This scenario is particularly valuable for structural biology laboratories investigating DNA topology, protein-induced DNA bending, or the effects of small molecule ligands on nucleic acid conformation. The ability to monitor real-time conformational changes in solution at atomic resolution provides insights unattainable with static crystallographic methods.

DNA Methylation Mechanism Elucidation

Utilize 5-fluoro-2'-deoxycytidine-containing oligonucleotides as substrate analogs to dissect the catalytic mechanism of DNA cytosine methyltransferases, including both prokaryotic (e.g., M.HhaI, Dcm) and eukaryotic (e.g., Dnmt1) enzymes [1]. The 5-fluoro substitution mimics the natural substrate while enabling covalent trapping of the reaction intermediate, allowing researchers to characterize the stepwise methyl transfer process [2]. This application is essential for epigenetics research, particularly for understanding how DNA methylation patterns are established and maintained, and for developing therapeutic strategies targeting aberrant DNA methylation in cancer. The availability of DMTr-5-fluoro-dC-phosphoramidite enables the rational design of sequence-specific probes that match the recognition motifs of specific DNMTs.

High-Throughput Modified DNA Library Synthesis

Employ DMTr-5-fluoro-2'-deoxycytidine-phosphoramidite as a standard catalog item in automated high-throughput oligonucleotide synthesis workflows for generating libraries of fluorinated DNA sequences [1]. The building block is fully compatible with standard synthesis and deprotection protocols, requiring no modifications to established automated synthesizer programs or reagent systems [2]. This seamless integration minimizes downtime and revalidation efforts, enabling core facilities to offer 5-fluoro-dC-modified oligonucleotides as a routine service without additional operational overhead. The N-acetyl protection ensures clean deprotection and high product purity, meeting the stringent quality requirements of downstream applications such as crystallography, NMR spectroscopy, and biochemical assays.

Application
Selection Property
Validation Focus
DNMT active-site crosslinking
Site-specific 5-fluoro-dC incorporation
Covalent adduct formation with catalytic cysteine
19F NMR conformational dynamics
Non-perturbing 19F probe on cytosine base
B/Z transition monitoring at base-level resolution
DNA methylation mechanism
Mechanism-based DNMT substrate analog
Methyltransferase reaction intermediate trapping
High-throughput modified oligo synthesis
Standard protocol compatibility
Synthesis yield and purity consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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